Propyl 2-methyl-d3-butyrate
Description
Significance of Isotopic Labeling in Contemporary Scientific Inquiry
Isotopic labeling is a powerful technique that involves the incorporation of isotopes into molecules to track their journey through a reaction, metabolic pathway, or biological system. studysmarter.co.ukwikipedia.org This method allows scientists to distinguish labeled molecules from their non-labeled counterparts, providing detailed insights into molecular transformations and interactions. musechem.com By substituting specific atoms within a molecule with their isotopes—variants of an element with a different number of neutrons—researchers can trace the fate of compounds with high precision. studysmarter.co.uk The nuclides used can be stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes (radionuclides). wikipedia.org
The significance of this technique lies in its broad applicability across numerous scientific disciplines, including chemistry, biology, and environmental science. studysmarter.co.ukwikipedia.org In metabolic research, isotopic labeling is crucial for elucidating complex biochemical pathways and quantifying metabolic fluxes. silantes.com It is an indispensable tool in pharmaceutical research for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs, which is critical for developing safer and more effective therapeutics. musechem.com The use of isotopic tracers enables the precise localization and quantification of molecules in biological tissues and cells. creative-proteomics.com This is often achieved using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can detect the unique properties of the incorporated isotopes. wikipedia.org
The Role of Deuterium in Molecular Tracing and Mechanistic Elucidation
Deuterium (D or ²H), a stable isotope of hydrogen, is widely used as a non-radioactive tracer in chemistry and biochemistry. wikipedia.org Its nucleus contains one proton and one neutron, making it about twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). simsonpharma.com This mass difference allows it to be easily distinguished from hydrogen in a molecule by mass spectrometry or infrared spectroscopy, without significantly altering the compound's fundamental chemical properties. wikipedia.orgwikipedia.org
The replacement of hydrogen with deuterium, known as deuteration or deuterium labeling, is a key strategy for several types of investigation:
Molecular Tracing: Deuterated compounds serve as excellent tracers to follow the metabolic fate of molecules in biological systems. simsonpharma.com Because deuterium is stable and non-radioactive, it is particularly suitable for studies in humans, such as nutrition assessments and metabolic research. iaea.org
Mechanistic Elucidation: Deuterium labeling is a fundamental tool for studying chemical reaction mechanisms. thalesnano.comnih.gov The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. musechem.com This difference can lead to a change in the reaction rate when a C-H bond cleavage is involved in the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). scielo.org.mx Observing a KIE provides strong evidence for a specific reaction pathway.
Analytical Standards: Deuterated compounds are frequently used as internal standards in quantitative mass spectrometry. wikipedia.orgthalesnano.com Since their chemical behavior is nearly identical to their non-deuterated counterparts, they are ideal for correcting for sample loss during preparation and analysis, thereby improving the accuracy and reliability of measurements. thalesnano.com
Improving Drug Properties: In pharmaceutical science, replacing hydrogen with deuterium at sites of metabolic oxidation can slow down the rate of drug metabolism. wikipedia.org This can lead to improved pharmacokinetic profiles, such as a longer half-life, potentially enhancing a drug's efficacy and safety. musechem.com
Overview of Propyl 2-methyl-d3-butyrate within the Context of Branched-Chain Ester Research
Branched-chain esters are a class of organic compounds that are notable for their applications as flavor and fragrance agents, biofuels, and specialized lubricants. nih.govacs.orgmdpi.com They are characterized by a branched alkyl chain in either the acid or alcohol portion of the ester. Research into these compounds includes their biosynthesis in fruits, microbial production, and their synthesis for industrial applications. nih.govresearchgate.netnih.gov For instance, many branched-chain esters are key contributors to the characteristic aroma of fruits like apples and melons. nih.govchemicalbook.com
This compound is the deuterated isotopologue of propyl 2-methyl-butyrate, a naturally occurring branched-chain ester. chemicalbook.comnih.gov The designation "d3" signifies that three hydrogen atoms in the molecule have been replaced by deuterium atoms. Based on the compound's name, this substitution occurs on the methyl group attached to the second carbon of the butyrate (B1204436) chain.
While specific research focusing exclusively on this compound is not extensively documented, its scientific value can be inferred from its structure and the established applications of deuterated compounds. Its primary role in research would likely be as an internal standard for the accurate quantification of its non-deuterated counterpart, Propyl 2-methyl-butyrate, in complex matrices such as food, beverages, or biological samples. A targeted metabolomic study analyzing short-chain fatty acids and branched-chain amino acids utilized a similar deuterated compound, 2-methylbutyric acid-d3, for method recovery evaluation, highlighting the utility of such labeled molecules in analytical chemistry. nih.gov Furthermore, it could be employed in metabolic studies to trace the absorption and biotransformation of ingested branched-chain esters.
Compound Data Tables
The following tables provide property data for Propyl 2-methyl-butyrate and its deuterated analogue.
Table 1: Properties of Propyl 2-methyl-butyrate
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | propyl 2-methylbutanoate | nih.gov |
| Synonyms | Propyl 2-methylbutyrate (B1264701), n-Propyl 2-methyl butyrate | nih.gov |
| CAS Number | 37064-20-3 | nih.govsigmaaldrich.com |
| Molecular Formula | C₈H₁₆O₂ | nih.govsigmaaldrich.com |
| Molecular Weight | 144.21 g/mol | nih.govsigmaaldrich.com |
| Appearance | Colorless clear liquid (est.) | thegoodscentscompany.com |
| Boiling Point | 155.0 to 156.0 °C at 760 mm Hg | thegoodscentscompany.com |
| Flash Point | 33.33 °C (92.00 °F) | thegoodscentscompany.com |
| Specific Gravity | 0.862 to 0.868 @ 25 °C | thegoodscentscompany.com |
| Refractive Index | 1.399 to 1.406 @ 20 °C | thegoodscentscompany.com |
Table 2: Properties of this compound
| Property | Value | Notes |
|---|---|---|
| IUPAC Name | propyl 2-(methyl-d3)butanoate | Inferred from structure |
| Synonyms | This compound | --- |
| CAS Number | Not widely available | --- |
| Molecular Formula | C₈H₁₃D₃O₂ | Calculated |
| Molecular Weight | 147.23 g/mol | Calculated |
| Appearance | Expected to be a colorless liquid | Inferred from non-deuterated form |
| Boiling Point | Expected to be very similar to non-deuterated form | Physical properties are minimally affected by isotopic substitution |
| Primary Application | Internal standard in mass spectrometry, tracer in metabolic studies | Inferred from established uses of deuterated compounds |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Propyl 2-methyl-butyrate |
| 2-methylbutyric acid-d3 |
| Deuterium |
| Carbon-13 |
| Nitrogen-15 |
Properties
Molecular Formula |
C8H13D3O2 |
|---|---|
Molecular Weight |
147.23 |
Purity |
95% min. |
Synonyms |
Propyl 2-methyl-d3-butyrate |
Origin of Product |
United States |
Advanced Synthetic Strategies for Propyl 2 Methyl D3 Butyrate and Analogues
Regioselective and Stereoselective Deuterium (B1214612) Incorporation Methods
Achieving high levels of regioselectivity and stereoselectivity is paramount in the synthesis of deuterated compounds to ensure that the isotopic label is introduced at the desired position without altering the molecule's essential properties.
Chemoenzymatic Approaches to Deuterated Ester Synthesis
Chemoenzymatic methods offer a highly selective and environmentally benign route to deuterated esters. These approaches leverage the high specificity of enzymes to catalyze deuterium incorporation with exceptional control. Lipases and other hydrolases are particularly well-suited for the synthesis of short-chain esters. For instance, immobilized lipases, such as those from Candida antarctica, are effective biocatalysts for the synthesis of flavor esters. chemicalbook.com
One common chemoenzymatic strategy involves the use of a deuterated alcohol in an esterification or transesterification reaction catalyzed by a lipase. For the synthesis of a deuterated analogue of Propyl 2-methyl-d3-butyrate, one could envision the enzymatic esterification of 2-methylpropanoic acid with propanol-d7. The enzyme's active site would ensure the formation of the ester bond without scrambling of the deuterium labels.
Another approach involves the enzymatic decarboxylation of carboxylic acids in the presence of D₂O. A photodecarboxylase from Chlorella variabilis has been utilized for the decarboxylative deuteration of various carboxylic acids, offering a novel route to deuterated alkanes which could then be further functionalized. google.com
| Enzyme Class | Substrate Examples | Deuterium Source | Key Advantage |
| Lipase | Short-chain carboxylic acids and alcohols | Deuterated alcohol | High regioselectivity in esterification |
| Photodecarboxylase | Carboxylic acids | D₂O | Direct C-D bond formation |
Catalytic Isotope Exchange and Deuterium Gas Addition Techniques
Transition metal-catalyzed methods are powerful tools for deuterium incorporation. Catalytic hydrogen-deuterium (H/D) exchange reactions allow for the direct replacement of hydrogen atoms with deuterium. For saturated esters like propyl isobutyrate, this can be challenging due to the inertness of C-H bonds. However, advances in catalysis have enabled the deuteration of less activated C-H bonds.
A palladium on carbon (Pd/C) catalyst in combination with aluminum and D₂O can facilitate the in-situ generation of deuterium gas for H/D exchange reactions in a variety of substrates, including esters. nih.gov This method has been shown to be effective for the selective deuteration of positions adjacent to carbonyl groups. nih.gov
For analogues of this compound containing unsaturation, the addition of deuterium gas (D₂) across a double or triple bond is a highly efficient method for introducing two or four deuterium atoms, respectively. This reaction is typically catalyzed by heterogeneous catalysts such as palladium, platinum, or nickel.
Directed Synthesis via Deuterated Precursors
A straightforward and highly controlled method for the synthesis of this compound involves the use of deuterated starting materials. This approach ensures that the deuterium is located precisely at the desired position.
One such strategy would be the esterification of 2-methyl-d3-propanoic acid with propanol (B110389). The deuterated carboxylic acid can be synthesized from corresponding malonic acids through a hydrogen/deuterium exchange and subsequent decarboxylation in D₂O. sigmaaldrich.com This method is efficient and avoids the use of organic solvents.
Alternatively, a deuterated alcohol, such as propanol-d7, can be reacted with 2-methylpropanoic acid. Deuterated alcohols can be synthesized through the reduction of the corresponding carboxylic acid derivatives with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). thegoodscentscompany.comnih.gov
| Deuterated Precursor | Reaction Type | Resulting Labeled Position |
| 2-methyl-d3-propanoic acid | Esterification | Methyl group of the butyrate (B1204436) moiety |
| Propanol-d7 | Esterification | Propyl group of the ester |
Methodological Advancements in Isotopic Enrichment and Purity Assessment
The accurate determination of isotopic enrichment and purity is critical for the application of deuterated compounds. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
A combined strategy using liquid chromatography-electrospray ionization-high resolution mass spectrometry (LC-ESI-HRMS) and NMR spectroscopy provides a comprehensive evaluation of both isotopic enrichment and structural integrity. google.com HR-MS allows for the precise determination of the mass of the deuterated molecule and its isotopologues, from which the percentage of isotopic purity can be calculated. google.comchemicalbook.com
NMR spectroscopy, particularly ¹H and ²H NMR, is invaluable for confirming the position of the deuterium label and assessing the relative isotopic purity at specific sites within the molecule. google.comnist.gov Quantitative ¹H NMR can be used to determine the degree of deuteration by comparing the integral of the signal corresponding to the deuterated position with that of a non-deuterated internal standard. A novel method combining ¹H and ²H NMR has been shown to provide even more accurate determination of isotopic abundance. nist.gov
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment, molecular formula confirmation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Position of deuterium label, site-specific isotopic purity |
Green Chemistry Considerations in Deuterated Compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of deuterated compounds to minimize environmental impact and enhance safety. researchgate.net Key considerations include the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.
A significant advancement in green deuteration is the use of deuterium oxide (D₂O) as a readily available, inexpensive, and non-toxic deuterium source. researchgate.net Many catalytic H/D exchange and chemoenzymatic methods have been developed to utilize D₂O effectively. The Al-H₂O system, adapted for deuteration by replacing H₂O with D₂O, offers a safe and sustainable source of deuterium gas. researchgate.net
Biocatalysis, as discussed in the chemoenzymatic section, is inherently a green technology. Enzyme-catalyzed reactions are typically performed in aqueous media under mild conditions, reducing the need for harsh organic solvents and high temperatures. chemicalbook.com Furthermore, the high selectivity of enzymes minimizes the formation of byproducts, adhering to the principle of waste prevention. hmdb.ca The use of catalysts, both enzymatic and metallic, over stoichiometric reagents is another core principle of green chemistry that is widely applied in modern deuteration strategies. hmdb.ca
Sophisticated Spectroscopic and Chromatographic Methodologies for Deuterated Ester Analysis
Advanced Mass Spectrometry (MS) Techniques for Isotopic Analysis
Mass spectrometry is a crucial technique for the analysis of deuterated compounds, providing information on isotopic purity, enrichment, and molecular structure.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, making it ideal for determining the elemental and isotopic composition of a sample. measurlabs.com For deuterated compounds, HRMS is essential for assessing isotopic purity. It can distinguish between molecules that differ only by the number of deuterium (B1214612) atoms (isotopologues) based on their precise mass differences. nih.govresearchgate.net
For Propyl 2-methyl-d3-butyrate, HRMS can resolve the signals of the desired d3-isotopologue from the non-deuterated (d0) and partially deuterated (d1, d2) species. By analyzing the relative abundances of these isotopolog ions, the isotopic enrichment can be accurately calculated. rsc.org Furthermore, HRMS/MS experiments can provide information on the position of the deuterium labels by analyzing the fragmentation patterns of the molecule. researchgate.net
Theoretical Exact Masses of Propyl 2-methyl-butyrate Isotopologues:
| Isotopologue | Formula | Exact Mass (Da) |
| Propyl 2-methylbutyrate (B1264701) (d0) | C₈H₁₆O₂ | 144.11503 |
| Propyl 2-methyl-d1-butyrate | C₈H₁₅DO₂ | 145.12131 |
| Propyl 2-methyl-d2-butyrate | C₈H₁₄D₂O₂ | 146.12759 |
| This compound | C₈H₁₃D₃O₂ | 147.13387 |
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique renowned for its high accuracy and precision. mdpi.comresearchgate.net The method involves adding a known quantity of an isotopically labeled version of the analyte (the "spike"), such as this compound, to a sample containing the native, non-labeled analyte (the "protio-analogue"). researchgate.netiaea.org
After allowing the spike and the native analyte to equilibrate, the mixture is analyzed by mass spectrometry. The ratio of the isotopic form to the non-isotopic form is measured. Since the amount of the added isotopic standard is known, this measured ratio allows for the precise calculation of the amount of the native analyte in the original sample. nist.gov A significant advantage of IDMS is its ability to correct for sample loss during preparation and for matrix effects that can suppress or enhance the instrument's signal, as the labeled standard and the native analyte behave nearly identically during these processes. nih.gov
Chromatographic Separation Techniques for Deuterated and Protio-Analogues
Chromatography is used to separate components of a mixture. While isotopologues have nearly identical chemical properties, they can often be separated under specific chromatographic conditions. This phenomenon is known as the chromatographic isotope effect. nih.gov
In both gas chromatography (GC) and reversed-phase liquid chromatography (RPLC), deuterated compounds frequently exhibit slightly shorter retention times than their corresponding protio-analogues. nih.govnih.govchromforum.org This means this compound would likely elute slightly earlier from the column than Propyl 2-methylbutyrate. This effect is attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter, stronger, and less polarizable than a carbon-hydrogen (C-H) bond. nih.govcchmc.org These differences lead to weaker intermolecular interactions (van der Waals forces) between the deuterated analyte and the chromatographic stationary phase, resulting in a faster elution. nih.govcchmc.org The magnitude of this separation generally increases with the number of deuterium atoms in the molecule. researchgate.net
Summary of Chromatographic Behavior:
| Phenomenon | Observation | Underlying Cause |
| Isotope Effect | Deuterated compounds often elute before their protio-analogues in GC and RPLC. | Weaker intermolecular interactions between the deuterated analyte and the stationary phase. nih.govcchmc.org |
| Retention Time | t_R (deuterated) < t_R (protio-analogue). | C-D bonds are shorter and less polarizable than C-H bonds. nih.gov |
| Degree of Separation | The difference in retention time increases with the number of deuterium substitutions. | Cumulative effect of multiple C-D bonds on the molecule's overall interaction with the stationary phase. researchgate.net |
Mechanistic Investigations Through Isotope Effects in Chemical and Biochemical Transformations
Primary and Secondary Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation
Kinetic isotope effects (KIEs) are changes in the rate of a reaction upon isotopic substitution and are quantified as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy isotopologue (kD). KIEs are categorized as either primary or secondary.
Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. For C-H bond cleavage, PKIEs (kH/kD) are typically significant, often ranging from 2 to 7 at room temperature. This is because the zero-point energy (ZPE) of a C-H bond is higher than that of a C-D bond, leading to a lower activation energy for breaking the C-H bond. In the context of Propyl 2-methyl-d3-butyrate, a reaction involving the direct cleavage of a C-D bond on the 2-methyl group would be expected to exhibit a primary KIE.
Secondary Kinetic Isotope Effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond making or breaking in the rate-determining step. These effects are generally smaller than PKIEs. wikipedia.org For this compound, deuteration at the 2-methyl group means that reactions at the carbonyl center, such as hydrolysis, will exhibit secondary KIEs.
SKIEs are further classified based on the location of the isotope relative to the reaction center:
α-Secondary KIEs: Occur when the isotope is on the α-carbon to the reaction center. These effects are sensitive to changes in hybridization at the α-carbon. A change from sp3 to sp2 hybridization during the reaction typically results in a normal KIE (kH/kD > 1), while a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1).
β-Secondary KIEs: Occur when the isotope is on the β-carbon. In the case of this compound, the deuterium (B1214612) atoms are on a carbon (the methyl group) that is β to the carbonyl carbon. These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond interacts with an adjacent empty or partially filled orbital.
For the hydrolysis of this compound, a β-secondary KIE would be expected. The magnitude and direction (normal or inverse) of this KIE can provide insights into the transition state structure. For instance, in an ester hydrolysis reaction proceeding through a tetrahedral intermediate, the hybridization of the carbonyl carbon changes from sp2 to sp3.
| Isotope Effect Type | Typical kH/kD Value | Mechanistic Implication for Ester Hydrolysis |
| Primary (PKIE) | 2 - 7 | Not applicable for deuteration at the 2-methyl group in reactions at the carbonyl center. |
| α-Secondary (α-SKIE) | 0.9 - 1.25 | Would be observed if deuteration were at the 2-position carbon itself. |
| β-Secondary (β-SKIE) | 1.0 - 1.15 (per D) | Expected for this compound; sensitive to hyperconjugative stabilization of the transition state. |
This table presents typical values for deuterium KIEs and their general mechanistic interpretations. Specific values for this compound would require experimental determination.
Equilibrium Isotope Effects (EIEs) and Thermodynamic Considerations
Equilibrium isotope effects (EIEs) refer to the change in the equilibrium constant of a reaction upon isotopic substitution. iupac.org An EIE is the ratio of the equilibrium constant for the reaction with the light isotope (KH) to that with the heavy isotope (KD). iupac.org Like KIEs, EIEs arise from differences in the vibrational frequencies and zero-point energies of the isotopologues in the reactant and product states. iupac.org
The thermodynamic basis for EIEs lies in the principle that the heavier isotope will preferentially accumulate in the species where it is more strongly bound, which corresponds to the state with the lower vibrational frequency for the bond to the isotope.
For a hypothetical equilibrium involving this compound, such as a reversible binding to a receptor or an enzyme, an EIE could be observed. The magnitude of the EIE would depend on the change in the vibrational environment of the C-D bonds between the free and bound states.
| Parameter | Relationship to Isotope Effects |
| Zero-Point Energy (ZPE) | ZPE(H) > ZPE(D). This difference is the primary origin of most hydrogen isotope effects. |
| Vibrational Frequency (ν) | ν(C-H) > ν(C-D). Heavier isotopes lead to lower vibrational frequencies. |
| Enthalpy (ΔH) | Isotopic substitution primarily affects the enthalpic component of the free energy change. |
| Entropy (ΔS) | Isotopic substitution can also have a smaller effect on the entropic component. |
This table outlines the key thermodynamic parameters underlying isotope effects.
Computational Chemistry Approaches to Predicting and Interpreting Isotope Effects
Computational chemistry provides a powerful means to predict and interpret isotope effects, complementing experimental studies. Using quantum mechanical methods, it is possible to calculate the vibrational frequencies of molecules in their ground and transition states. These frequencies can then be used to compute KIEs and EIEs.
The general approach involves:
Geometry Optimization: The structures of the reactants and the transition state (for KIEs) or products (for EIEs) are optimized using an appropriate level of theory (e.g., Density Functional Theory - DFT).
Frequency Calculation: The vibrational frequencies of the optimized structures are calculated. It is crucial to confirm that the transition state has a single imaginary frequency corresponding to the reaction coordinate.
Zero-Point Energy Calculation: The ZPE for each species is calculated from the vibrational frequencies.
KIE/EIE Calculation: The isotope effect is calculated using statistical mechanics, incorporating the ZPE and other vibrational contributions.
For this compound, computational models could be used to predict the secondary KIE for its hydrolysis. By calculating the vibrational frequencies of the ester and the tetrahedral intermediate for both the deuterated and non-deuterated forms, the change in ZPE upon going to the transition state can be determined for each isotopologue, allowing for the prediction of the KIE.
| Computational Method | Application in Isotope Effect Studies |
| Density Functional Theory (DFT) | Widely used for geometry optimization and frequency calculations of reactants and transition states. |
| Ab initio methods | Higher accuracy methods that can be used for more precise calculations, though computationally more expensive. |
| Transition State Theory (TST) | Provides the theoretical framework for calculating rate constants and KIEs from computed molecular properties. |
This table summarizes common computational approaches for studying isotope effects.
Influence of Deuteration on Enzymatic Reaction Kinetics and Substrate Specificity (non-clinical models)
In the realm of biochemistry, isotope effects are invaluable for understanding enzyme mechanisms. The deuteration in this compound can influence its interaction with enzymes, such as lipases or esterases, which catalyze its hydrolysis.
The presence of deuterium can affect enzymatic reaction kinetics in several ways:
Kinetic Isotope Effects: If a C-H bond cleavage involving the 2-methyl group were part of the rate-determining step, a primary KIE would be observed. More likely for hydrolysis of the ester bond, a secondary KIE could provide information about the conformation of the substrate in the enzyme's active site and the nature of the enzymatic transition state.
Changes in Binding Affinity (Equilibrium Isotope Effect): The binding of this compound to an enzyme active site may be slightly different from its non-deuterated counterpart due to differences in van der Waals interactions and vibrational entropy. This could be manifested as an EIE on the dissociation constant (Kd).
Substrate Specificity: While a small change, the presence of deuterium could subtly alter the shape and electronic properties of the substrate, potentially affecting the enzyme's specificity.
| Enzyme Class | Potential Interaction with this compound |
| Lipases/Esterases | Catalyze the hydrolysis of the ester bond. A secondary KIE would be expected. |
| Cytochrome P450s | Could potentially hydroxylate the molecule, in which case a primary KIE would be observed if a C-D bond on the methyl group is cleaved. |
This table provides examples of enzyme classes that could interact with this compound and the expected isotope effects.
By studying the enzymatic hydrolysis of this compound and its non-deuterated analog, researchers can gain insights into the transition state of the enzyme-catalyzed reaction and the forces governing substrate binding and recognition.
Role of Propyl 2 Methyl D3 Butyrate in Advanced Metabolic and Environmental Research Models
Tracing Branched-Chain Metabolite Pathways in Model Organisms and Cell Systems
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites through these networks. nih.gov Propyl 2-methyl-d3-butyrate, by virtue of its deuterium-labeled branched-chain acyl group, is particularly well-suited for investigating the metabolism of branched-chain amino acids and the biosynthesis of branched-chain fatty acids and esters.
The biosynthesis of branched-chain fatty acids and their subsequent esterification are crucial metabolic processes in various microorganisms and plants, contributing to the formation of cellular membranes, signaling molecules, and flavor compounds. This compound can be employed as a tracer to probe these pathways. For instance, it can be introduced into a microbial culture or a plant system, and its metabolic fate can be monitored over time. The deuterated 2-methylbutyryl group can be incorporated into more complex lipids, and the pattern of deuterium (B1214612) labeling in these downstream metabolites provides insights into the enzymatic reactions and pathway intermediates involved.
Research in this area often focuses on identifying the enzymes responsible for the synthesis and modification of these branched-chain compounds. By tracking the conversion of this compound, researchers can assess the activity of specific acyltransferases and esterases. This information is valuable for metabolic engineering applications, where the goal is to enhance the production of desirable compounds or to modify the lipid profile of an organism.
Metabolic flux analysis (MFA) is a quantitative approach used to determine the rates of metabolic reactions within a biological system. nih.gov Deuterium-labeled compounds like this compound are instrumental in MFA studies. synmr.in When introduced into a cell culture (in vitro) or a model organism (in vivo), the deuterated tracer enters the metabolic network and is distributed among various downstream metabolites.
By measuring the isotopic enrichment of these metabolites using mass spectrometry, it is possible to calculate the relative contributions of different pathways to their production. This approach provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone. For example, the rate of turnover of the 2-methylbutyrate (B1264701) pool and its contribution to other metabolic pathways, such as the synthesis of ketone bodies or the citric acid cycle, can be quantified.
The table below illustrates the principle of using this compound in metabolic flux analysis, showing the expected mass shift in downstream metabolites.
| Metabolite | Unlabeled Mass (m/z) | Labeled Mass (m/z) with d3-2-methylbutyrate incorporation |
| 2-Methylbutyric acid | 102.13 | 105.15 |
| 2-Methylbutyryl-CoA | 853.13 | 856.15 |
| Downstream branched-chain lipid | Variable | Variable + 3 |
Environmental Fate and Degradation Pathways of Esters: Deuterium-Labeled Studies
Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact on ecosystems. Deuterium-labeled compounds such as this compound are valuable tools for studying the degradation and transformation of esters in various environmental compartments. zeochem.com
Esters are generally susceptible to microbial degradation in the environment. The primary mechanism of biodegradation is the enzymatic hydrolysis of the ester bond, which yields an alcohol and a carboxylic acid. nih.gov In the case of this compound, this would result in the formation of propanol (B110389) and deuterated 2-methylbutyric acid.
Studies have shown that the structure of esters, including the degree of branching in the alkyl and acyl chains, can influence their biodegradability. nih.govresearchgate.net Highly branched esters may be more resistant to microbial degradation than their straight-chain counterparts. nih.gov By using this compound in controlled laboratory experiments with soil or water samples, researchers can accurately trace the rate of its disappearance and the appearance of its degradation products. researchgate.netresearchgate.net This allows for the determination of biodegradation kinetics and the identification of the microorganisms responsible for the degradation process.
The following table summarizes factors that can influence the microbial degradation of esters in the environment.
| Factor | Influence on Biodegradation |
| Chemical Structure | Branching in the alkyl or acyl chain can decrease the rate of degradation. nih.govnih.gov |
| Environmental Conditions | Temperature, pH, and nutrient availability can affect microbial activity and thus the rate of biodegradation. |
| Microbial Community | The presence of microorganisms with the necessary enzymes (esterases) is essential for degradation. nih.gov |
| Bioavailability | The solubility and partitioning of the ester in soil and water can impact its accessibility to microorganisms. |
In addition to biodegradation, esters can also be degraded in the environment through abiotic processes such as photochemical and chemical reactions. cdnsciencepub.com Photochemical degradation involves the absorption of light energy, which can lead to the cleavage of chemical bonds. acs.org For esters, this can result in the formation of various transformation products.
Deuterium-labeled compounds are useful in these studies to distinguish the degradation products of the target compound from other compounds present in the environmental matrix. The unique mass of the deuterated fragments can be easily identified by mass spectrometry, facilitating the elucidation of degradation pathways. nih.govfrontiersin.org
Assessment of Ester Transformation Products and Environmental Residues Using Deuterated Standards
The accurate quantification of environmental contaminants and their transformation products is essential for risk assessment. Deuterated compounds like this compound serve as ideal internal standards for these analytical measurements. clearsynth.comaptochem.com
When analyzing environmental samples, the extraction and analytical processes can be subject to variability, leading to inaccurate results. An internal standard is a compound that is chemically similar to the analyte of interest but has a different mass. hilarispublisher.com By adding a known amount of the deuterated standard to the sample before extraction, any losses of the analyte during sample preparation can be corrected for by measuring the recovery of the standard.
This compound can be used as an internal standard for the quantification of propyl 2-methylbutyrate and other similar esters in environmental samples. Its use significantly improves the accuracy and precision of the analytical method. nih.gov Furthermore, it can aid in the identification of unknown transformation products by providing a reference for the mass shift expected from the deuterated moiety.
The table below illustrates how this compound would be used as an internal standard in mass spectrometry.
| Compound | Abbreviation | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Propyl 2-methylbutyrate | Analyte | 130.20 | 130.0994 |
| This compound | Internal Standard | 133.22 | 133.1182 |
Emerging Research Applications and Future Directions for Propyl 2 Methyl D3 Butyrate
Development of Novel Analytical Standards for Complex Matrices
One of the most immediate and impactful applications of Propyl 2-methyl-d3-butyrate is in the development of novel analytical standards, particularly for mass spectrometry-based quantification in complex matrices. clearsynth.com Biological fluids, environmental samples, and food products are inherently complex, containing a myriad of compounds that can interfere with the accurate measurement of a target analyte. lcms.cz This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to unreliable quantitative results. scioninstruments.commyadlm.org
Deuterated internal standards are considered the gold standard for correcting these matrix effects. clearsynth.comlcms.cz this compound, when used as an internal standard for the analysis of its non-deuterated analogue or similar esters, co-elutes chromatographically and exhibits nearly identical ionization behavior. scioninstruments.com However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, injection volume, and ionization efficiency that affect the analyte will also affect the internal standard in the same manner. cerilliant.com This allows for the accurate calculation of the analyte's concentration by comparing the ratio of the analyte's signal to that of the internal standard. clearsynth.com
Table 1: Properties of Propyl 2-methylbutyrate (B1264701) and its Deuterated Analog
| Property | Propyl 2-methylbutyrate | This compound |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₃D₃O₂ |
| Molecular Weight | ~144.21 g/mol | ~147.23 g/mol |
| Key Application | Analyte of interest | Internal standard for mass spectrometry |
| Advantage in Analysis | - | Corrects for matrix effects and improves accuracy |
Potential in Advanced Material Science Applications
While the primary application of many deuterated small molecules is in analytical and biological sciences, there is growing interest in their use in advanced material science. The substitution of hydrogen with deuterium (B1214612) can subtly alter intermolecular interactions, such as hydrogen bonding and van der Waals forces, due to the lower zero-point energy of the C-D bond compared to the C-H bond. pharmacy180.comwikipedia.org These isotopic effects, though small, can be exploited in the design and characterization of new materials.
For a compound like this compound, potential applications in material science could include its use as a tracer molecule to study the diffusion and transport of small molecules within polymer matrices. The distinct mass of the deuterated compound would allow for its detection and quantification using techniques like secondary ion mass spectrometry (SIMS), providing insights into the permeability and barrier properties of materials. Furthermore, the altered vibrational frequencies of the C-D bonds could be probed using infrared spectroscopy to understand the local environment and interactions of the ester within a material. While specific research on this compound in this area is not yet established, the principles of using isotopically labeled molecules are well-founded in material science.
Unexplored Avenues in Mechanistic Organic and Biological Chemistry
The study of reaction mechanisms is a cornerstone of organic and biological chemistry, and isotopically labeled compounds are invaluable tools in this endeavor. The kinetic isotope effect (KIE) is a powerful phenomenon used to elucidate the rate-determining step of a reaction and the nature of the transition state. wikipedia.orglibretexts.org The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org
For this compound, the deuterium atoms are located on the methyl group adjacent to the chiral center. While a primary KIE is observed when a bond to the isotope is broken in the rate-determining step, a secondary KIE can be observed when the isotopic substitution is at a position not directly involved in bond breaking. pharmacy180.com For example, in the hydrolysis of this compound, a secondary KIE could provide information about changes in hybridization at the adjacent carbon atom during the transition state. wpmucdn.com
Table 2: Types of Kinetic Isotope Effects and Their Mechanistic Implications
| Type of KIE | Description | Potential Application for this compound |
| Primary KIE | Observed when a bond to the isotopic atom is broken in the rate-determining step. libretexts.org | Unlikely for this specific labeling pattern in typical ester reactions. |
| Secondary KIE | Observed when the isotopic substitution is at a position not directly involved in bond breaking. pharmacy180.com | Could be used to probe the transition state of ester hydrolysis or other enzymatic reactions. |
By comparing the reaction rates of the deuterated and non-deuterated forms of the ester, researchers could gain insights into the mechanisms of enzymatic or chemical catalysis. core.ac.uk This approach remains a largely unexplored but promising avenue for this particular compound.
Integration with Multi-Omics Approaches in Systems Biology (non-clinical contexts)
Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. nih.gov Multi-omics approaches, which involve the simultaneous analysis of different types of biological molecules (e.g., proteins, metabolites), are central to this field. symeres.com Stable isotope tracing is a key technique in metabolomics, a component of multi-omics, where isotopically labeled compounds are used to trace the flow of atoms through metabolic pathways. nih.govspringernature.com
In non-clinical contexts, such as in microbial or environmental systems, this compound could serve as a tracer to study the metabolism of short-chain fatty acid esters. For instance, it could be introduced into a microbial culture to track its uptake and subsequent breakdown. The deuterated methyl group could be followed as it is incorporated into other metabolites, providing a detailed map of the metabolic pathways involved. simsonpharma.comwikipedia.org
This data, when integrated with proteomic and transcriptomic data, could provide a comprehensive understanding of how an organism responds to the presence of this ester. symeres.com This could have applications in areas such as understanding the gut microbiome's metabolism of dietary components or the biodegradation of esters in the environment. The use of stable isotopes avoids the safety concerns associated with radioisotopes, making it an attractive approach for these types of studies. musechem.com
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for synthesizing Propyl 2-methyl-d3-butyrate with high isotopic purity?
- Methodological Answer : Utilize factorial design (e.g., Box–Behnken or 2³ factorial designs) to optimize reaction parameters such as temperature, molar ratios, and catalyst concentration. For example, independent variables like precursor purity, deuterium incorporation efficiency, and reaction time can be systematically varied to maximize isotopic purity. Statistical tools like ANOVA (with p < 0.05 significance) help identify critical factors influencing yield and isotopic integrity .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and isotopic properties?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium placement and ester functionality. Mass spectrometry (MS), particularly high-resolution LC-MS, quantifies isotopic enrichment (>98% d3 labeling). Gas chromatography (GC) with flame ionization detection (FID) assesses purity, while Fourier-transform infrared spectroscopy (FTIR) verifies functional groups like the ester carbonyl .
Q. How can researchers address limited toxicity data for this compound in preliminary safety assessments?
- Methodological Answer : Conduct comparative toxicity studies using structurally analogous compounds (e.g., non-deuterated butyrates or propyl esters) as proxies. In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) provide initial hazard data. Extrapolate from regulatory frameworks like AEGL guidelines for chloroformates, though note that propyl chloroformate lacks human toxicity data, necessitating conservative risk assumptions .
Advanced Research Questions
Q. What strategies resolve contradictions in metabolic pathway data for deuterated esters like this compound?
- Methodological Answer : Use isotopic tracing (e.g., deuterium labeling) coupled with in vivo or in vitro models to track metabolic intermediates. For example, administer the compound to rodent models and analyze plasma/tissue samples via LC-MS/MS to identify deuterium retention in metabolites. Compare results with non-deuterated analogs to isolate isotope effects on enzyme kinetics (e.g., esterase activity) .
Q. How can researchers optimize formulation stability for this compound in drug delivery systems?
- Methodological Answer : Apply response surface methodology (RSM) to evaluate factors like pH, excipient compatibility (e.g., cyclodextrins), and storage conditions (temperature, light exposure). A 2³ factorial design tests interactions between variables, while accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life. Particle size analysis (dynamic light scattering) and entrapment efficiency measurements ensure colloidal stability in nanoformulations .
Q. What methodologies validate the absence of developmental toxicity (DART) for this compound when historical data on analogs is conflicting?
- Methodological Answer : Prioritize tiered testing aligned with OECD guidelines:
- Tier 1 : Zebrafish embryo toxicity assay (FET) screens for teratogenicity.
- Tier 2 : Rodent prenatal developmental studies (dose-range finding via OECD 414) with deuterium-specific pharmacokinetic modeling to adjust exposure levels.
- Tier 3 : Mechanistic studies (e.g., placental transfer assays or in vitro trophoblast models) to assess isotope-specific bioavailability. Cross-reference with phthalate safety data, noting that dimethyl phthalate analogs show low DART risk but require compound-specific validation .
Q. How should researchers design studies to address gaps in human exposure limits for this compound?
- Methodological Answer : Derive provisional limits using read-across from AEGL frameworks (e.g., propyl chloroformate’s AEGL-3 derivation). Conduct acute inhalation/contact toxicity studies in rodents (OECD 403/404) to establish NOAEL/LOAEL. Apply uncertainty factors (10x for interspecies differences, 10x for intraspecies variability) to extrapolate to human thresholds. PBPK modeling incorporates deuterium’s kinetic isotope effects on absorption/distribution .
Data Contradiction Analysis
Q. How can conflicting data on this compound’s environmental persistence be reconciled?
- Methodological Answer : Perform comparative biodegradation studies (OECD 301F) under varying conditions (aerobic/anaerobic, soil/water matrices). Use deuterated vs. non-deuterated analogs to quantify isotope effects on hydrolysis rates. Meta-analyses of existing data (e.g., EPA’s ECOTOX database) identify methodological inconsistencies (e.g., pH or microbial activity variations) that skew results .
Q. What statistical approaches are suitable for interpreting variability in deuterium incorporation efficiency across synthesis batches?
- Methodological Answer : Apply multivariate analysis (PCA or PLS regression) to correlate synthesis parameters (e.g., catalyst type, solvent polarity) with isotopic purity. Control batch-to-batch variability using nested ANOVA, where "batch" is a random effect. Robustness testing via Youden’s factorial design isolates critical variables requiring tighter process controls .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
